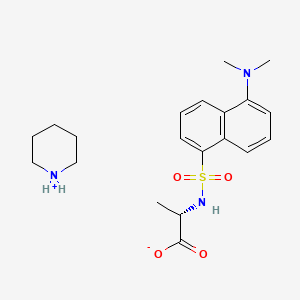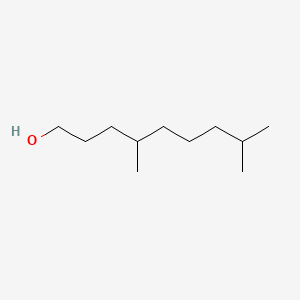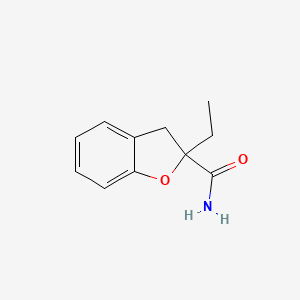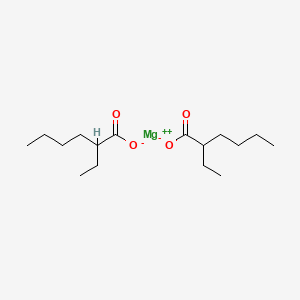
magnesium;2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-ethylhexanoate is an organometallic compound that serves as a magnesium source soluble in organic solvents. It is commonly used in various catalysts for oxidation, hydrogenation, and polymerization, as well as an adhesion promoter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;2-ethylhexanoate can be synthesized by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium metal with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions, often as a catalyst.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Common reagents include hydrogen gas or hydrides, and the reactions are often conducted under high pressure.
Substitution: Various ligands such as phosphines or amines can be used, and the reactions are usually performed in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds .
Applications De Recherche Scientifique
Magnesium;2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in biological systems as a magnesium source.
Medicine: Explored for its potential therapeutic applications due to its magnesium content.
Industry: Utilized in the production of coatings, adhesives, and polymers
Mécanisme D'action
The mechanism by which magnesium;2-ethylhexanoate exerts its effects involves the release of magnesium ions, which can interact with various molecular targets and pathways. Magnesium ions play a crucial role in numerous enzymatic reactions, cellular processes, and signaling pathways . The compound’s organometallic nature allows it to act as a catalyst in various chemical reactions, facilitating the formation of intermediate complexes and enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium stearate
- Magnesium sulfate
Uniqueness
Magnesium;2-ethylhexanoate is unique due to its solubility in organic solvents and its ability to act as a catalyst in a wide range of chemical reactions. Unlike other magnesium compounds, it is particularly effective in non-aqueous systems and can be used in specialized industrial applications .
Propriétés
Formule moléculaire |
C16H30MgO4 |
|---|---|
Poids moléculaire |
310.71 g/mol |
Nom IUPAC |
magnesium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
CGSNFLLWLBPMLH-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
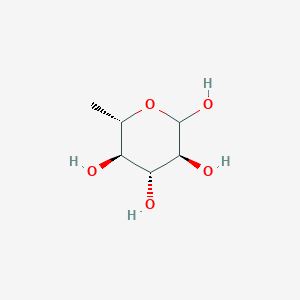
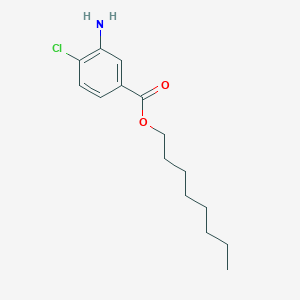
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
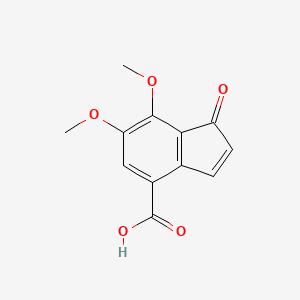
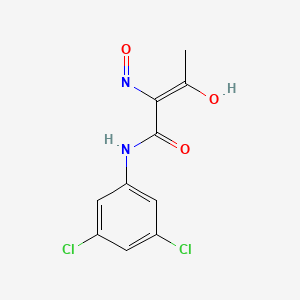
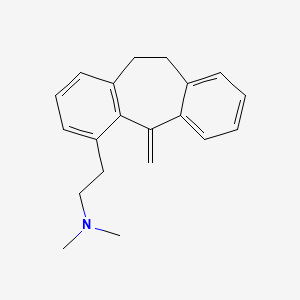
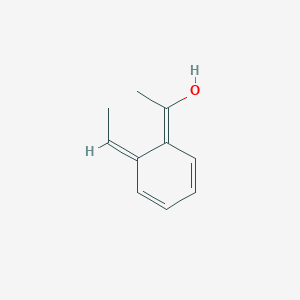
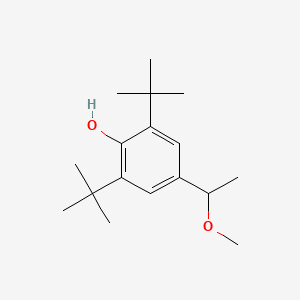
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
